5-Methylisoquinolin-1-amine
Description
Historical Perspectives in Isoquinoline (B145761) Chemistry
The journey into isoquinoline chemistry began in 1885 when Hoogewerf and van Dorp first isolated the parent compound, isoquinoline, from coal tar through fractional crystallization of its acid sulfate. wikipedia.org This discovery opened a new chapter in heterocyclic chemistry, revealing a structural isomer of quinoline (B57606) composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. wikipedia.orgnumberanalytics.com The isoquinoline structure was soon identified as the core of many plant-derived alkaloids, including papaverine, morphine, and codeine, which were already known for their potent physiological effects. wikipedia.orgmdpi.comrsc.orgnih.gov
The recognition of isoquinoline's importance spurred the development of synthetic methods to construct this heterocyclic system. Several classical name reactions were established that remain fundamental to organic synthesis today. numberanalytics.comnumberanalytics.com These methods allow for the preparation of a wide variety of isoquinoline derivatives. organicreactions.org
These foundational synthetic strategies provided chemists with the tools to access not only naturally occurring alkaloids but also a vast array of novel substituted isoquinolines, paving the way for extensive investigation into their chemical and biological properties.
Significance of Substituted Isoquinolines in Academic Research
Substituted isoquinolines are a cornerstone of modern medicinal chemistry, recognized for their broad spectrum of biological activities. rsc.orgmdpi.com The isoquinoline framework is considered a privileged scaffold because its modification with various functional groups can lead to compounds that interact with a wide range of biological targets, including enzymes and receptors. rsc.orgbeilstein-journals.orgopenmedicinalchemistryjournal.com This versatility has made them the subject of intensive academic and industrial research, leading to the development of compounds with significant therapeutic potential. mdpi.com
The type and position of substituents on the isoquinoline ring are critical in determining the compound's biological profile. For example, substitutions at the C1, C3, and C4 positions have been shown to be particularly important for modulating activity. rsc.orgfrontiersin.org This has led to the discovery of isoquinoline derivatives with a wide array of pharmacological effects.
The ability to systematically modify the isoquinoline core allows researchers to perform structure-activity relationship (SAR) studies, optimizing compounds for enhanced potency and selectivity towards a specific biological target. frontiersin.org
Overview of Current Research Trajectories for 5-Methylisoquinolin-1-amine and Related Analogs
Direct research on this compound is limited in publicly accessible literature; however, patent filings and studies on closely related analogs highlight its importance as a scaffold for developing new therapeutic agents, particularly in oncology.
A key area of investigation involves the synthesis of substituted 3-aryl-isoquinolinamine derivatives as antineoplastic agents. A patent discloses a series of 5, 6, or 7-substituted-3-(hetero)aryl isoquinolinamine compounds for the treatment of hyperproliferative disorders. google.com Within this series, a this compound derivative was synthesized and characterized, demonstrating the utility of this specific scaffold in the design of potential anticancer drugs. google.com
Research on structurally similar analogs further illuminates the potential of the methylisoquinoline amine core. Studies on isomers and related structures often explore their role as enzyme inhibitors. For example, analogs of 5-aminoisoquinolin-1-one (5-AIQ), a compound structurally very close to an oxidized form of 5-aminoisoquinoline, are potent inhibitors of poly(ADP-ribose)polymerases (PARPs). nus.edu.sg In one study, the introduction of a methyl group at the C3 position of 5-AIQ (creating 5-amino-3-methylisoquinolin-1-one) significantly increased its potency as a PARP-1 inhibitor compared to the parent compound. nus.edu.sg This finding underscores the impact of methyl substitution on the biological activity of the isoquinoline core.
The compound N-(3,3-difluorocyclobutyl)-5-methylisoquinolin-1-amine is also listed in chemical supplier catalogs for custom synthesis, indicating its use as a building block in drug discovery programs by pharmaceutical and biotechnology companies. molport.com This suggests that while published studies may be sparse, the this compound scaffold is actively being explored in medicinal chemistry research for creating more complex and potentially patentable molecules.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methylisoquinolin-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-7-3-2-4-9-8(7)5-6-12-10(9)11/h2-6H,1H3,(H2,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMFBEJKHKJDXAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CN=C(C2=CC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1557045-33-6 | |
| Record name | 5-methylisoquinolin-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Reaction Pathways of 5 Methylisoquinolin 1 Amine
Established Synthetic Routes to 5-Methylisoquinolin-1-amine
Traditional synthetic approaches to this compound often involve the modification of existing isoquinoline (B145761) structures or the construction of the isoquinoline core through sequential reactions.
Synthesis from Isoquinoline Derivatives
A common and direct method for synthesizing this compound involves the chemical modification of pre-existing isoquinoline derivatives. These starting materials can undergo various reactions, such as amination, to introduce the amine group at the 1-position of the 5-methylisoquinoline (B1352389) core. For instance, the amination of 4-hydroxy-5-methyl-1H-pyridin-2-one with ammonium (B1175870) bromide (NH₄Br) in liquid ammonia (B1221849) under high pressure can yield the desired product. This method benefits from avoiding the use of chlorinated solvents.
Another approach involves the N-oxidation of 1,5-dimethylisoquinoline, followed by rearrangement with acetic anhydride (B1165640) and subsequent acid hydrolysis to produce 1,5-dimethyl-4-hydroxyisoquinoline. nih.gov This intermediate can then be further manipulated to yield the target amine.
Multi-Step Synthesis Approaches
Multi-step syntheses provide a versatile platform for constructing the this compound molecule from simpler, readily available starting materials. These routes offer the flexibility to introduce various substituents on the isoquinoline ring. A typical multi-step approach may start with the synthesis of a substituted isoquinoline core, followed by the introduction or modification of functional groups to arrive at the final product. For example, a synthesis could begin with 2-(2,5-dimethoxyphenyl)ethanamine, which undergoes a series of reactions to build the isoquinoline ring system, followed by N-methylation and oxidation to yield a 2-methylisoquinoline-1,5,8(2H)-trione derivative. ufms.br While not directly yielding this compound, this demonstrates the multi-step strategy to build complex isoquinolines. ufms.br The general principles of multi-step synthesis involve a sequence of reactions, such as nitration, hydrolysis, and hydrogenation, to build the desired molecule step-by-step. nih.gov
One-Pot Reaction Strategies
| Synthetic Route | Starting Materials | Key Reaction Steps | Advantages | Reference |
| From Isoquinoline Derivatives | 1,5-dimethylisoquinoline | N-oxidation, rearrangement, hydrolysis | Direct modification of existing scaffold | nih.gov |
| Multi-Step Synthesis | 2-(2,5-dimethoxyphenyl)ethanamine | Cyclization, N-methylation, oxidation | High versatility and control | ufms.br |
| One-Pot Reaction | Methyl 2-formylbenzoate, primary amines | Reductive amination, lactamization | Increased efficiency, reduced waste | sioc-journal.cn |
Advanced Synthetic Techniques and Innovations
Recent advancements in organic synthesis have led to the development of more sophisticated and efficient methods for constructing complex heterocyclic compounds like this compound.
Multicomponent Cascade Cyclization Reactions
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all the reactants, represent a highly efficient approach to complex molecule synthesis. nih.gov A notable example is an iodine-mediated multicomponent cascade cyclization. researchgate.net This reaction can involve aryl methyl ketones, isoquinolin-1-amine, and other reagents to construct complex imidazo[2,1-a]isoquinoline (B1217647) derivatives in a one-pot fashion. researchgate.net These cascade reactions allow for the rapid assembly of the isoquinoline framework with high atom economy. The development of such reactions for the direct synthesis of this compound is an active area of research.
Catalyst-Mediated Transformations (e.g., Cobalt-catalyzed oxidative cycloaddition)
The use of transition metal catalysts has revolutionized organic synthesis, enabling reactions that were previously difficult or impossible to achieve. Cobalt-catalyzed reactions, for instance, have emerged as powerful tools for the synthesis of nitrogen-containing heterocycles. Cobalt-catalyzed oxidative cycloaddition reactions can be employed to construct isoquinoline and related heterocyclic systems. researchgate.net For example, a cobalt-catalyzed oxidative [3 + 2] cycloaddition of dihydroisoquinoline esters with nitroolefins has been developed. researchgate.net These methods often proceed under mild conditions and exhibit high regioselectivity. The development of specific cobalt-catalyzed methods for the direct synthesis of this compound holds significant promise for future synthetic strategies. nih.govnsf.gov
| Advanced Technique | Key Features | Potential Advantages | Reference |
| Multicomponent Cascade Cyclization | Three or more reactants in one pot, formation of multiple bonds in a single operation. | High efficiency, atom economy, rapid access to molecular complexity. | researchgate.net |
| Cobalt-catalyzed Oxidative Cycloaddition | Use of a cobalt catalyst to mediate the formation of the isoquinoline ring system. | Mild reaction conditions, high regioselectivity, potential for asymmetric synthesis. | researchgate.net |
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. sopachem.comnih.gov This technology utilizes microwave irradiation to directly and efficiently heat the reaction mixture, which can result in a dramatic reduction in reaction time, from hours to mere minutes. nih.govresearchgate.net The application of microwave energy is particularly beneficial for the synthesis of heterocyclic compounds like isoquinolines. acs.org
A general procedure for the preparation of related amine-substituted heterocycles involves combining the necessary starting materials, such as an α-cyanoketone and a hydrazine, in a suitable solvent like aqueous HCl. nih.gov The mixture is then subjected to heating in a microwave reactor at elevated temperatures, typically around 150 °C, for a short duration of 10-15 minutes. nih.gov The desired product can often be isolated through a simple workup process involving basification and vacuum filtration, with typical yields ranging from 70-90%. nih.gov While specific protocols for this compound are not extensively detailed, palladium-catalyzed microwave-assisted synthesis has been noted for related structures like 6-Methylisoquinolin-1-amine, suggesting its applicability. acs.org
| Parameter | Conventional Heating | Microwave-Assisted Heating | Advantage of Microwave |
|---|---|---|---|
| Reaction Time | Hours to Days | Minutes to Hours nih.gov | Significant Time Reduction |
| Heating Method | External (Oil bath, heating mantle) | Direct, via dielectric heating researchgate.net | Uniform and Rapid Heating |
| Product Yield | Variable, often moderate | Often higher researchgate.net | Improved Reaction Efficiency |
| Side Reactions | More prevalent due to prolonged heating | Often reduced | Higher Product Purity |
Aminomethylation and Hydrogenolysis Approaches
A key challenge in the synthesis of 1-methylisoquinoline (B155361) derivatives is the efficient introduction of the methyl group at the C1 position. Direct methylation can be problematic, but an alternative strategy involves aminomethylation followed by hydrogenolysis. beilstein-journals.orgd-nb.info This multi-step approach provides a robust pathway to the desired 1-methyl substituted isoquinoline core. nih.gov
This method was successfully exemplified in the total synthesis of the related alkaloid 7-hydroxy-6-methoxy-1-methylisoquinoline. beilstein-journals.orgnih.gov The process begins with the metalation of a suitably protected isoquinoline precursor at the C1 position. d-nb.info The resulting metalated intermediate is then quenched with an aminomethylating agent like Eschenmoser's salt to introduce a dimethylaminomethyl group. d-nb.info This aminomethyl derivative is typically easier to purify than the product of direct methylation. nih.gov The synthesis is completed by quaternization of the tertiary amine with iodomethane, followed by hydrogenolytic cleavage of both the resulting quaternary ammonium group and other protecting groups (like benzyl (B1604629) ethers) to yield the final 1-methylisoquinoline product. beilstein-journals.orgd-nb.info
| Step | Reagents/Process | Purpose | Reference |
|---|---|---|---|
| 1. Metalation | Knochel-Hauser base (TMPMgCl·LiCl) | Activates the C1 position of the isoquinoline ring. | beilstein-journals.orgnih.gov |
| 2. Aminomethylation | Eschenmoser's salt (Dimethylmethyleneammonium iodide) | Introduces a dimethylaminomethyl group at C1. | d-nb.info |
| 3. Quaternization | Iodomethane (CH3I) | Converts the tertiary amine to a quaternary ammonium salt, a good leaving group. | nih.gov |
| 4. Hydrogenolysis | H2, Pd/C | Reductively cleaves the C-N bond to form the methyl group and removes benzyl protecting groups. | beilstein-journals.orgd-nb.info |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly important in the synthesis of fine chemicals and pharmaceuticals.
Atom Economy and Reaction Efficiency
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. buecher.de The ideal reaction has a 100% atom economy, where all reactant atoms are found in the product, and no atoms are wasted as byproducts. libretexts.org Addition and rearrangement reactions often exhibit high atom economy, whereas substitution and elimination reactions tend to be less efficient. buecher.dejocpr.com Evaluating the atom economy of different synthetic routes is crucial for developing more sustainable and less wasteful processes. numberanalytics.com
| Metric | Formula | Ideal Value | Significance |
|---|---|---|---|
| Percent Atom Economy (% AE) | (Molecular Weight of Desired Product / Molecular Weight of All Reactants) × 100 | 100% buecher.de | Measures the intrinsic efficiency of a reaction in converting reactant mass to product mass. |
| Reaction Mass Efficiency (RME) | (Mass of Isolated Product / Total Mass of Reactants) × 100 | 100% | Provides a more practical measure of efficiency by considering reaction yield and product isolation. buecher.de |
Use of Alternative Reaction Media (e.g., aqueous biphasic systems, supercritical carbon dioxide, ionic liquids)
A key tenet of green chemistry is the use of safer solvents and auxiliaries. rsc.org Traditional volatile organic solvents (VOCs) pose environmental and health risks. Consequently, research has focused on alternative reaction media.
Aqueous Biphasic Systems: Utilizing water as a solvent is highly desirable from a green chemistry perspective. rsc.org Biphasic systems, where a reaction occurs at the interface of two immiscible liquid phases (e.g., water and an organic solvent), can facilitate easy separation of the catalyst (often in the aqueous phase) from the product (in the organic phase), enabling catalyst recycling. rsc.org
Supercritical Carbon Dioxide (scCO₂): Above its critical temperature (31.2°C) and pressure (7.28 MPa), CO₂ becomes a supercritical fluid with unique properties. researchgate.net It is non-toxic, non-flammable, and readily available. Its solvating power can be tuned by adjusting pressure, and after the reaction, it can be easily removed by depressurization. researchgate.net Biphasic systems combining scCO₂ and ionic liquids are particularly promising, as the product can be extracted with the scCO₂ phase while the catalyst remains dissolved in the ionic liquid phase. researchgate.net
Ionic Liquids (ILs): Ionic liquids are salts with melting points below 100°C, and they are considered green solvents due to their negligible vapor pressure, which reduces air pollution. frontiersin.org They can act as both the solvent and catalyst in chemical reactions. frontiersin.org Their unique properties can enhance reaction rates and selectivities, and they offer potential for catalyst immobilization and reuse. mdpi.com
| Medium | Key Properties | Green Advantages | Potential Application in Synthesis |
|---|---|---|---|
| Aqueous Biphasic Systems | Immiscible aqueous/organic layers | Use of water, facile catalyst recycling rsc.org | Reactions with water-soluble catalysts |
| Supercritical CO₂ | Tunable solvent properties, gas-like viscosity | Non-toxic, non-flammable, easy product separation researchgate.net | Homogeneous catalysis, extractions |
| Ionic Liquids | Low vapor pressure, high thermal stability | Reduced air pollution, potential for reuse, can act as catalyst frontiersin.org | Catalytic reactions, CO₂ capture and conversion frontiersin.orgmdpi.com |
Biocatalytic Approaches and Immobilized Catalysts
Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations. nih.gov This approach is inherently green as enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media. tudelft.nl They offer exceptional chemo-, regio-, and stereoselectivity, which is highly valuable in pharmaceutical synthesis. mdpi.com For the synthesis of chiral amines, enzymes like transaminases and imine reductases are particularly relevant. mdpi.comnih.gov
To enhance the practicality of biocatalysis, enzymes are often immobilized on a solid support. tudelft.nl Immobilization offers several advantages:
Improved Stability: The enzyme is often more resistant to changes in temperature and pH. mdpi.com
Easy Separation: The catalyst can be easily removed from the reaction mixture by filtration. mdpi.com
Reusability: The immobilized enzyme can be recovered and reused for multiple reaction cycles, improving cost-effectiveness. tudelft.nl
Continuous Flow Processes: Immobilized enzymes are well-suited for use in packed-bed reactors for continuous manufacturing. mdpi.com
While specific biocatalytic routes for this compound are not yet established, the development of engineered enzymes for amine synthesis represents a promising future direction for its sustainable production. mdpi.com
| Enzyme Class | Reaction Type | Advantages in Amine Synthesis |
|---|---|---|
| Transaminases (TAs) | Reductive amination of ketones/aldehydes nih.gov | High enantioselectivity, uses amine donors like isopropylamine. nih.gov |
| Imine Reductases (IREDs) | Asymmetric reduction of pre-formed imines | Excellent stereocontrol for producing chiral amines. mdpi.com |
| Monoamine Oxidases (MAOs) | Oxidative deamination | Used in kinetic resolutions to separate racemic amine mixtures. mdpi.com |
Polymer-Supported Reagents and Substrates
Polymer-supported reagents are functionalized polymers that act as reagents or catalysts in a reaction. sopachem.com This approach simplifies synthetic chemistry by immobilizing the reagent on a solid phase (a resin bead). cam.ac.uk After the reaction is complete, the spent reagent and byproducts attached to the polymer support can be removed by simple filtration, leaving the desired product in the solution phase. sopachem.comresearchgate.net This eliminates the need for complex purification techniques like chromatography. cam.ac.uk
This "catch-and-release" strategy offers several benefits:
Clean Reactions: Purification is greatly simplified. durham.ac.uk
Use of Excess Reagents: Stoichiometric excesses of the supported reagent can be used to drive reactions to completion without complicating the workup. researchgate.net
Multi-step Synthesis: Incompatible reagents can be used sequentially in the same pot by simply filtering off one supported reagent before adding the next. cam.ac.ukdurham.ac.uk
Automation: The simplicity of the filtration-based workup makes the methodology suitable for automated and parallel synthesis. researchgate.net
Polymer-supported reagents, catalysts, and scavengers (which remove excess reactants or byproducts) are powerful tools for the clean and efficient multi-step synthesis of complex molecules. cam.ac.uknih.gov
| Type of Supported Species | Function | Example |
|---|---|---|
| Supported Reagent | Delivers a reactive species to the solution phase. | Polymer-supported borohydride (B1222165) (reducing agent) cam.ac.uk |
| Supported Catalyst | Catalyzes a reaction without being consumed. | Polymer-supported perruthenate (PSP) (oxidation catalyst) cam.ac.uk |
| Supported Scavenger | Removes unreacted starting materials or byproducts from solution. | Polymer-supported trisamine (scavenges electrophiles) sopachem.com |
Optimization of Synthetic Conditions for this compound and Derivatives
The efficiency and viability of synthetic routes to this compound and its analogs are critically dependent on the careful optimization of reaction conditions. Key parameters such as catalyst selection and concentration, reaction temperature, and duration can profoundly influence reaction yield, selectivity, and the purity of the final product. biotage.commdpi.com The development of robust synthetic methodologies often involves a systematic study of these variables to maximize the formation of the desired product while minimizing side reactions and the generation of impurities. biotage.commdpi.com For instance, in the synthesis of complex molecules like isoquinolone derivatives, optimization of the final oxidation step involves a detailed investigation of catalyst ratio, reaction time, and temperature. researchgate.netufms.br
Influence of Catalyst Ratio on Reaction Yield and Selectivity
The choice and amount of catalyst are pivotal in directing the course of a chemical reaction. In the synthesis of isoquinoline derivatives, the catalyst's role can range from activating substrates to facilitating bond formation, and its concentration must be precisely controlled to achieve optimal results.
Research into the synthesis of various heterocyclic amines demonstrates the sensitivity of reaction outcomes to catalyst loading. For example, in certain enantioselective reactions, reducing the catalyst loading from 10 mol% to 5 mol% has been shown to lower both the yield and the enantiomeric excess of the product. nih.gov Conversely, increasing the catalyst loading to 20 mol% in the same reaction only slightly improved the yield, indicating a non-linear relationship between catalyst amount and product formation. nih.gov
In some synthetic strategies for isoquinolines, the catalyst may not be a traditional metal complex but an activating agent. A metal-free approach for synthesizing 1-aminoisoquinolines uses triflic anhydride as an activating agent to facilitate the amination of isoquinoline-N-oxides. rsc.org The stoichiometry of this agent relative to the substrate is a critical parameter for optimization.
Interestingly, not all syntheses benefit from the presence of a catalyst. In the microwave-induced synthesis of N-substituted 1-alkyl and 1-aryl-3-aminoisoquinolines, studies revealed that the reaction proceeded with significantly better yields in the absence of a P₂O₅/SiO₂ catalyst. conicet.gov.ar The presence of the catalyst in varying proportions (from 1% to 10% w/w) led to lower yields and the formation of byproducts, such as 1-phenyl-(2H)isoquinolin-3-one. conicet.gov.ar
Table 1: Effect of Catalyst on the Synthesis of 1-phenyl-N-phenylisoquinolin-3-amine (3a) via Microwave Irradiation conicet.gov.ar
| Reaction Time (min) | Isolated Yield (%) (Without Catalyst) | Isolated Yield (%) (With P₂O₅/SiO₂ Catalyst, 10% w/w) |
| 30 | 27 | 5 |
| 40 | 40 | 10 |
| 50 | 36 | 10 |
| 60 | 37 | 5 |
Data derived from a study on the synthesis of 1-phenyl-N-phenylisoquinolin-3-amine from 2-benzoylphenylacetonitrile and aniline (B41778) in ethanol (B145695) at 180°C. conicet.gov.ar
Effects of Reaction Time and Temperature on Synthetic Outcomes
Reaction time and temperature are interdependent variables that must be co-optimized to achieve high yield and purity. biotage.com Elevated temperatures can increase reaction rates but may also promote the formation of undesired byproducts, while extended reaction times can lead to the degradation of the product or starting materials. biotage.com
The synthesis of 1-alkyl/aryl/dialkylamino-substituted isoquinolines from isoquinoline-N-oxide provides a specific example of temperature and time control. rsc.org The reaction, using triflic anhydride as an activating agent in acetonitrile, is initiated at 0 °C, and the mixture is then stirred for 6–8 hours at room temperature to achieve good yields. rsc.org This temperature profile likely balances the initial activation step with the subsequent nucleophilic attack and rearrangement.
Microwave-assisted organic synthesis often allows for rapid optimization of these parameters. In the synthesis of 1-phenyl-N-phenylisoquinolin-3-amine, the optimal conditions were found to be a reaction time of 40 minutes at a temperature of 180°C. conicet.gov.ar As shown in the table below, increasing the reaction time beyond this point did not lead to an improvement in the yield, suggesting that the reaction had reached completion or that product degradation began to occur. conicet.gov.ar
Table 2: Influence of Reaction Time on the Yield of 1-phenyl-N-phenylisoquinolin-3-amine (3a) at 180°C conicet.gov.ar
| Entry | Reaction Time (min) | Isolated Yield (%) |
| 1 | 30 | 27 |
| 2 | 40 | 40 |
| 3 | 50 | 36 |
| 4 | 60 | 37 |
Data from the catalyst-free, microwave-induced reaction of 2-benzoylphenylacetonitrile with aniline in ethanol. conicet.gov.ar
Temperature can also be a critical tool for controlling selectivity. In certain asymmetric syntheses, lowering the reaction temperature can enhance the enantiomeric excess (ee) of the product. nih.gov For instance, reducing the temperature from ambient to 0 °C was found to improve the ee value in a primary amine-catalyzed reaction, although further decreases were impractical as they rendered the reaction excessively sluggish. nih.gov This highlights the delicate balance required when optimizing temperature to maximize both reaction rate and selectivity.
Chemical Reactivity and Reaction Mechanisms of 5 Methylisoquinolin 1 Amine
Reactions Involving the Amine Functional Group
The amine group in 5-Methylisoquinolin-1-amine is a key site for a variety of chemical transformations, enhancing its utility as a building block in organic synthesis.
Alkylation Reactions (e.g., N-alkylation)
The amine group of isoquinoline (B145761) derivatives can undergo N-alkylation with alkyl halides to form N-alkyl derivatives. smolecule.com This reaction is a fundamental process for introducing alkyl groups onto the nitrogen atom. For isoquinolines, direct alkylation on the nitrogen atom can be achieved by mixing with various alkyl bromides, leading to the formation of N-alkyl isoquinolinium halide salts. rsc.org These salts are sometimes hygroscopic but can be converted to more stable tetrafluoroborate (B81430) salts. rsc.org
While direct alkylation of amines can sometimes lead to overalkylation, forming secondary, tertiary, and even quaternary ammonium (B1175870) salts, specific strategies can control this reactivity. wikipedia.org For instance, in the synthesis of 1-alkyl/aryl/dialkylamino-substituted isoquinolines, isoquinoline-N-oxide can be reacted with different amines in the presence of triflic anhydride (B1165640) to yield the desired N-substituted products. researchgate.netrsc.org This method offers a regioselective amination under mild, metal-free conditions. researchgate.netrsc.org
Table 1: Examples of N-Alkylation Reactions of Isoquinoline Derivatives
| Reactant 1 | Reactant 2 | Reagent/Catalyst | Product | Reference |
| Isoquinoline | Alkyl bromides | None (solvent-free) | N-alkyl isoquinolinium halide salt | rsc.org |
| Isoquinoline-N-oxide | Alkyl/aryl/dialkyl amines | Triflic anhydride | 1-Alkyl/aryl/dialkylamino-substituted isoquinolines | researchgate.netrsc.org |
Acylation Reactions
Acylation of the amine group in isoquinoline derivatives is a common reaction, typically involving reaction with acid chlorides or anhydrides to form amides. smolecule.com This reaction, often referred to as the Schotten-Baumann reaction when using acyl chlorides, is usually carried out in the presence of a base like a tertiary amine or pyridine (B92270) to neutralize the HCl byproduct. fishersci.it
The nucleophilicity of the amine group at position 1 of the isoquinoline ring facilitates acylation reactions. vulcanchem.com For instance, 4-aminoisoquinoline (B122460) derivatives have been converted to their corresponding amides as part of a multi-step synthesis. nih.gov These amide formation reactions are crucial in medicinal chemistry for creating diverse molecular structures. nih.gov Various coupling reagents, such as EDC/HOBt and HATU/DIPEA, can be employed to facilitate the reaction between a carboxylic acid and the amine. nih.gov
Table 2: Common Reagents for Acylation of Amines
| Reagent Type | Examples | Typical Conditions | Reference |
| Acyl Halides | Acetyl chloride, Benzoyl chloride | Aprotic solvent, base (e.g., pyridine, triethylamine) | fishersci.it |
| Acid Anhydrides | Acetic anhydride | Base catalyst | fishersci.it |
| Coupling Reagents | EDC/HOBt, HATU/DIPEA | Organic solvent (e.g., DMF, CH₂Cl₂) | nih.gov |
Reactions with Carbonyl Compounds (e.g., Aldehydes and Ketones for Imine and Enamine Formation)
Primary amines, such as This compound , react with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comwikipedia.orgpressbooks.pub This condensation reaction is typically acid-catalyzed and involves the elimination of a water molecule. masterorganicchemistry.comwikipedia.org The reaction proceeds through a carbinolamine intermediate. pressbooks.publibretexts.org The pH of the reaction is crucial; it should be mildly acidic (around 4-5) to facilitate the protonation of the hydroxyl group in the intermediate, making it a good leaving group (water), without excessively protonating the amine reactant, which would render it non-nucleophilic. pressbooks.publibretexts.org
In contrast, secondary amines react with aldehydes and ketones to form enamines. pressbooks.pubwikipedia.orglibretexts.org The mechanism is similar to imine formation up to the formation of an iminium ion. pressbooks.pub However, since the secondary amine lacks a second proton on the nitrogen to be eliminated, a proton is removed from an adjacent carbon, leading to the formation of a C=C double bond, resulting in the enamine. wikipedia.orgmasterorganicchemistry.com
Table 3: Imine vs. Enamine Formation
| Reactant Amine Type | Carbonyl Compound | Product | Key Intermediate | Reference |
| Primary Amine (R-NH₂) | Aldehyde or Ketone | Imine (C=N-R) | Carbinolamine | masterorganicchemistry.comwikipedia.orgpressbooks.pub |
| Secondary Amine (R₂NH) | Aldehyde or Ketone | Enamine (C=C-NR₂) | Iminium ion | pressbooks.pubwikipedia.orglibretexts.org |
Diazotization and Subsequent Transformations (e.g., Sandmeyer, Schiemann reactions)
Primary aromatic amines can be converted to diazonium salts through a process called diazotization. organic-chemistry.orgunacademy.com This reaction involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures. organic-chemistry.orgmnstate.edu The resulting diazonium salt is a versatile intermediate. organic-chemistry.org
The diazonium group can be replaced by various nucleophiles in what are known as Sandmeyer reactions, which use copper(I) salts as catalysts. wikipedia.orgbyjus.com For example, using CuCl, CuBr, or CuCN allows for the introduction of chloro, bromo, or cyano groups, respectively, onto the aromatic ring. wikipedia.org The mechanism is believed to involve a single electron transfer from the copper(I) catalyst to the diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas. wikipedia.orgbyjus.com
A related transformation is the Schiemann reaction, which is used for the synthesis of aryl fluorides. wikipedia.orgorganic-chemistry.org This reaction involves the thermal decomposition of an arenediazonium tetrafluoroborate salt. wikipedia.org
Table 4: Common Transformations of Aryl Diazonium Salts
| Reaction Name | Reagents | Product | Reference |
| Sandmeyer (Chlorination) | CuCl | Aryl chloride | wikipedia.org |
| Sandmeyer (Bromination) | CuBr | Aryl bromide | wikipedia.org |
| Sandmeyer (Cyanation) | CuCN | Aryl nitrile (benzonitrile) | wikipedia.org |
| Schiemann Reaction | HBF₄, heat | Aryl fluoride | wikipedia.orgorganic-chemistry.org |
Reductive Amination Reactions
Reductive amination is a powerful method for forming C-N bonds by converting a carbonyl group to an amine via an imine intermediate. wikipedia.orgmasterorganicchemistry.com This two-step, often one-pot, process involves the initial formation of an imine from an amine and a carbonyl compound, followed by the reduction of the imine to an amine. wikipedia.orgmasterorganicchemistry.com
A variety of reducing agents can be used, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective because they are mild enough to not reduce the initial aldehyde or ketone but are capable of reducing the intermediate iminium ion. masterorganicchemistry.comharvard.edu This selectivity prevents side reactions and allows for high yields. harvard.edu Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is also a common method for the reduction step. wikipedia.org Reductive amination is a versatile technique for installing a wide range of alkyl groups on an amine. masterorganicchemistry.com Recent advancements have also focused on using earth-abundant metal catalysts, such as iron, for more sustainable reductive amination processes. d-nb.info
Table 5: Common Reducing Agents in Reductive Amination
| Reducing Agent | Characteristics | Reference |
| Sodium Cyanoborohydride (NaBH₃CN) | Selectively reduces imines/iminium ions over ketones/aldehydes. | masterorganicchemistry.comharvard.edu |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Highly selective, high yielding, tolerates many functional groups. | harvard.edu |
| Catalytic Hydrogenation (e.g., H₂/Pd/C) | Common industrial method, can be performed under various pressures. | wikipedia.org |
| Iron Catalysts | Earth-abundant, good functional group tolerance. | d-nb.info |
Amide Formation and Hydrolysis
Amides can be synthesized from This compound through reaction with carboxylic acid derivatives, most commonly acyl chlorides or by using coupling reagents. fishersci.itmasterorganicchemistry.com The reaction with an acyl chloride is a form of nucleophilic acyl substitution. masterorganicchemistry.com Alternatively, coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) are widely used to facilitate amide bond formation directly from a carboxylic acid and an amine. nih.gov
The reverse reaction, amide hydrolysis, breaks the amide bond to yield a carboxylic acid and an amine. savemyexams.com This process typically requires harsh conditions, such as heating with a strong acid or base. libretexts.orgmasterorganicchemistry.com Acid-catalyzed hydrolysis involves the initial protonation of the amide carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for nucleophilic attack by water. libretexts.orgmasterorganicchemistry.com The reaction ultimately yields a carboxylic acid and an ammonium salt. chemguide.co.uklibretexts.org Under basic conditions, a hydroxide (B78521) ion acts as the nucleophile, and the reaction produces a carboxylate salt and an amine. libretexts.orgchemguide.co.uk
Table 6: Conditions for Amide Hydrolysis
| Condition | Reagents | Products | Reference |
| Acidic | Dilute acid (e.g., HCl, H₂SO₄), heat | Carboxylic acid and Ammonium salt | masterorganicchemistry.comchemguide.co.uklibretexts.org |
| Basic | Aqueous base (e.g., NaOH), heat | Carboxylate salt and Amine | libretexts.orgchemguide.co.uklibretexts.org |
Reactions Involving the Isoquinoline Ring System
The isoquinoline nucleus of this compound is a key site for chemical modifications, enabling the construction of more complex molecular architectures.
The 1-amino group of this compound serves as a potent nucleophile, facilitating intramolecular and intermolecular cyclization reactions to form fused heterocyclic systems. These reactions are crucial for the synthesis of novel compounds with potential applications in medicinal chemistry. caltech.edu
A prominent example is the construction of imidazo[2,1-a]isoquinoline (B1217647) scaffolds. In a reaction analogous to that of isoquinolin-1-amine, this compound can undergo a multicomponent cascade cyclization. This process typically involves an initial intermolecular nucleophilic attack from the exocyclic amine onto an appropriate electrophile, such as an acetophenone (B1666503) derivative, to form an intermediate. This is followed by an intramolecular cyclization (annulation) to yield the final fused heterocyclic product.
These cyclization strategies can be expanded to create a variety of fused systems. The "tert-amino effect," a phenomenon involving the cyclization of ortho-substituted N,N-dialkylanilines, provides a conceptual basis for designing novel intramolecular cyclizations where the amino and methyl groups on the isoquinoline ring could participate in forming five or six-membered rings under specific conditions. beilstein-journals.orgmdpi.com
Table 1: Representative Cyclization Reaction
| Reactant A | Reactant B | Product Scaffold | Reaction Type | Reference |
|---|---|---|---|---|
| This compound | Acetophenone derivatives | Imidazo[2,1-a]isoquinoline | Multicomponent cascade cyclization |
The isoquinoline core of this compound is susceptible to oxidation, which can occur at the ring nitrogen or on the methyl group, depending on the oxidizing agent and reaction conditions.
N-Oxidation : The nitrogen atom in the isoquinoline ring can be oxidized to form the corresponding N-oxide. This transformation is common for nitrogen-containing heterocycles and can be achieved using various oxidizing agents. For instance, whole cells of Verticillium sp. GF39 have been shown to effectively catalyze the oxidation of 1-methylisoquinoline (B155361) to 1-methylisoquinoline N-oxide, demonstrating the feasibility of such a transformation. ebi.ac.uk A similar reaction could be applied to this compound.
Methyl Group Oxidation : Selective oxidation of the methyl group at the C5 position is another potential reaction. While the C1-amino group is activating, specific reagents like selenium dioxide have been used for the selective oxidation of methyl groups on isoquinoline rings, leaving other positions untouched. caltech.edu
Ring Oxidation : More vigorous oxidation can lead to the formation of quinoline (B57606) derivatives, fundamentally altering the heterocyclic core.
The positions on the benzene (B151609) ring of the isoquinoline skeleton are targets for substitution reactions, primarily electrophilic aromatic substitution. The existing amino and methyl groups act as directing groups, influencing the regioselectivity of these reactions.
For the related compound 4-methylisoquinolin-1-amine, electrophilic aromatic bromination has been shown to occur, with the regioselectivity guided by the directing effects of the amine and methyl substituents. vulcanchem.com For this compound, the activating, ortho-, para-directing amino group at C1 and the activating, ortho-, para-directing methyl group at C5 would be expected to direct incoming electrophiles to positions C4, C6, and C8. Careful control of reaction conditions would be necessary to achieve regioselectivity. vulcanchem.com
Furthermore, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been successfully performed on isoquinolin-3-amines to form N-arylisoquinolinamines. arkat-usa.orgresearchgate.net This demonstrates the utility of the amino group as a handle for introducing aryl substituents, a strategy that could be applied to this compound for further functionalization.
Table 2: Potential Substitution Reactions
| Reaction Type | Reagent | Potential Product | Key Factor | Reference |
|---|---|---|---|---|
| Electrophilic Bromination | N-Bromosuccinimide (NBS) | Bromo-5-methylisoquinolin-1-amine | Directing effects of amino and methyl groups | vulcanchem.com |
| Buchwald-Hartwig Amination | Aryl Halide, Pd Catalyst | N-Aryl-5-methylisoquinolin-1-amine | Reactivity of the 1-amino group | arkat-usa.orgresearchgate.net |
Oxidation Reactions on the Isoquinoline Core
Mechanistic Investigations of Key Transformations
Understanding the mechanisms of the reactions involving this compound is fundamental to controlling reaction outcomes and designing new synthetic pathways. ijrpr.com
The reactions of this compound can proceed through several established mechanistic pathways.
Nucleophilic Addition-Elimination : Reactions involving the 1-amino group often follow a nucleophilic addition-elimination mechanism, particularly with acyl chlorides or similar carbonyl compounds. savemyexams.comyoutube.com The mechanism begins with the nucleophilic attack of the amine's lone pair on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of a leaving group (e.g., a chloride ion) to regenerate the carbonyl double bond, resulting in an amide. youtube.comsavemyexams.com
SN2 Reactions : The amino group can also act as a nucleophile in SN2 reactions, for example, by attacking an alkyl halide. However, direct alkylation of amines can be difficult to control. masterorganicchemistry.com
Electrophilic Aromatic Substitution : Substitution on the aromatic part of the isoquinoline ring proceeds via the standard electrophilic aromatic substitution mechanism. An electrophile attacks the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate (a sigma complex), followed by deprotonation to restore aromaticity.
Cascade Mechanisms : The formation of fused heterocycles, such as the imidazo[2,1-a]isoquinolines mentioned previously, involves a sequence of reactions. The proposed mechanism includes an initial intermolecular nucleophilic attack, followed by an intramolecular cyclization (annulation), which can be considered a type of addition-elimination sequence on a larger scale.
A deaminative chlorination reaction, reported for other heteroaromatic amines, offers another interesting mechanistic pathway. This transformation can proceed via a pyridinium (B92312) tetrafluoroborate salt, formed by the reaction of the amino group, followed by anion exchange and nucleophilic substitution by a chloride source. domainex.co.uk
The stereochemical outcomes of reactions involving this compound are an important consideration, especially when new chiral centers are formed. dalalinstitute.comscribd.com
The isoquinoline ring system is planar and achiral. However, reactions can introduce chirality. For example, if a substituent introduced onto the ring or the methyl group creates a stereocenter, the product may be a racemic mixture of enantiomers. libretexts.org This is because an achiral starting material, reacting with an achiral reagent, will typically produce an achiral or racemic product.
The stereochemistry of a reaction is highly dependent on its mechanism:
SN2 reactions proceed with a complete inversion of stereochemistry at the reaction center. scribd.com
SN1 reactions , which proceed through a planar carbocation intermediate, typically result in racemization, as the incoming nucleophile can attack from either face of the plane with roughly equal probability. masterorganicchemistry.com
In enzymatic or stereocontrolled synthesis, it is possible to achieve high stereoselectivity. For instance, if this compound were to react with a chiral reagent or under the influence of a chiral catalyst, the resulting products could be diastereomers formed in unequal amounts. The planarity of the isoquinoline ring presents two distinct faces (re and si), and a chiral catalyst could direct an incoming reagent to attack preferentially from one side. libretexts.org
Role of Catalysis in Directing Reaction Mechanisms
The reactivity of the this compound scaffold is significantly influenced and controlled by the use of transition metal catalysts. These catalysts, primarily based on palladium, copper, and rhodium, provide alternative reaction pathways with lower activation energies, enabling transformations that would otherwise be difficult or impossible. The choice of catalyst, and equally important, the ligands coordinated to the metal center, plays a crucial role in directing the mechanism, thereby controlling the regioselectivity and efficiency of the reaction.
Palladium Catalysis in Cross-Coupling Reactions
Palladium catalysis is a cornerstone for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds on the isoquinoline core. Reactions like the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination are powerful tools for functionalizing halo-isoquinolines, which can be precursors or derivatives of this compound.
The general catalytic cycle for these cross-coupling reactions involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgnobelprize.org
Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (e.g., a bromo-isoquinoline), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate. This is often the rate-determining step. libretexts.org
Transmetalation: The organic group from a second reagent (an organoboron compound in Suzuki coupling or an amine in Buchwald-Hartwig coupling) is transferred to the palladium center, displacing the halide. nobelprize.org
Reductive Elimination: The two organic groups on the palladium complex couple and are expelled as the final product, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. libretexts.org
The ligands, typically bulky electron-rich phosphines, are critical. They stabilize the palladium catalyst, enhance its solubility, and modulate its reactivity, influencing the rates of oxidative addition and reductive elimination. acs.org For instance, ligands like Xantphos and JohnPhos have been successfully used in Buchwald-Hartwig aminations of isoquinolin-3-amines with various aryl halides. arkat-usa.org
| Reaction Type | Substrate Example | Catalyst System (Catalyst/Ligand/Base) | Coupling Partner | Product | Reference |
|---|---|---|---|---|---|
| Buchwald-Hartwig Amination | Isoquinolin-3-amine | Pd₂(dba)₃ / Xantphos / Cs₂CO₃ | Bromobenzene | N-Phenylisoquinolin-3-amine | arkat-usa.org |
| Buchwald-Hartwig Amination | 4-Methylisoquinolin-3-amine | Pd₂(dba)₃ / JohnPhos / NaOtBu | 2-Bromonitrobenzene | 4-Methyl-N-(2-nitrophenyl)isoquinolin-3-amine | arkat-usa.org |
| Suzuki-Miyaura Coupling | 1-Chloroisoquinoline | NiCl₂(PCy₃)₂ (Nickel catalyst example) | Pyridylboronic acid | 1-(Pyridin-2-yl)isoquinoline | acs.org |
Note: While nickel catalysts can also be used for Suzuki couplings, studies have shown that for α-halo-N-heterocycles like 1-chloroisoquinoline, nickel catalysts can form inactive dimeric species, inhibiting the reaction. rsc.orgchemrxiv.org This highlights the nuanced role of the specific metal and ligand combination in directing the outcome.
Copper Catalysis in C-N and C-C Bond Formation
Copper catalysts are an economical and effective alternative to palladium for certain transformations, particularly for C-N, C-O, and C-S bond formation in Ullmann-type reactions and for C-C bond formation in Sonogashira couplings. researchgate.netmdpi.com
In a typical Ullmann-type amination, a Cu(I) species is proposed to react with the amine in the presence of a base. The resulting copper-amide complex then undergoes oxidative addition with an aryl halide. mdpi.comorganic-chemistry.org The subsequent reductive elimination forms the C-N bond and regenerates the active catalyst. Copper(I) salts like CuI are commonly employed. acs.org Copper can also act as a co-catalyst with palladium, for instance in the Sonogashira coupling of aryl halides with terminal alkynes. organic-chemistry.org Recent research has also demonstrated copper-catalyzed methods for synthesizing functionalized isoquinolines through multi-component reactions. nih.govacs.orgcolab.ws
| Reaction Type | Substrate Example | Catalyst System (Catalyst/Base) | Reactants | Product Type | Reference |
|---|---|---|---|---|---|
| Ullmann-type N-Arylation | Isoquinoline | Cu₂O / Cs₂CO₃ | Aryl Halide | N-Arylisoquinolinium salt | mdpi.com |
| Domino Sonogashira/Cyclization | 2-(2-Bromophenyl)benzimidazole | CuI / Cs₂CO₃ | Calcium carbide (as alkyne source) | Benzo acs.orgresearchgate.netimidazo[2,1-a]isoquinoline | acs.org |
| Three-Component Synthesis | 2-Bromoaryl ketone | CuI / K₂CO₃ | Terminal alkyne, Acetonitrile | Densely functionalized isoquinoline | nih.govacs.org |
Rhodium Catalysis in C-H Activation and Annulation
Rhodium catalysts, particularly Rh(III) complexes, are exceptionally proficient at directing C-H activation and annulation reactions. researchgate.netresearchgate.net This strategy allows for the direct functionalization of C-H bonds, which are typically unreactive, offering a highly atom-economical route to complex fused heterocyclic systems. In the context of this compound, the amino group at the C1 position can act as a directing group, guiding the rhodium catalyst to an adjacent C-H bond to initiate cyclization or annulation. rsc.orgnih.govrsc.org
The general mechanism involves the coordination of the directing group to the Rh(III) center, followed by the cleavage of a nearby C-H bond to form a five-membered rhodacycle intermediate. acs.org This intermediate then reacts with an unsaturated coupling partner, such as an alkyne or an alkene, through migratory insertion. A final reductive elimination or a similar cyclization step furnishes the annulated product and regenerates the active Rh(III) catalyst. nih.govrsc.org This methodology has been used to synthesize a vast array of substituted isoquinolines and related fused systems. organic-chemistry.orgrsc.orgsioc-journal.cn
| Reaction Type | Substrate Type | Catalyst System | Coupling Partner | Product Type | Reference |
|---|---|---|---|---|---|
| C-H Activation/Annulation | N-Aryl amidine | [CpRhCl₂]₂ / AgSbF₆ | Cyclic 2-diazo-1,3-diketone | 1-Aminoisoquinoline (B73089) derivative | rsc.org |
| C-H Activation/Annulation | Enamide | [CpRhCl₂]₂ | Sulfoxonium ylide | 1,3-Disubstituted isoquinoline | nih.govrsc.org |
| C-H Activation/Annulation | Aromatic Ketoxime | Cp*Rh(MeCN)₃₂ | Internal Alkyne | Multisubstituted isoquinoline | organic-chemistry.org |
Advanced Spectroscopic and Structural Elucidation of 5 Methylisoquinolin 1 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By observing the behavior of atomic nuclei in a magnetic field, it provides information on the connectivity and chemical environment of atoms.
In ¹H NMR spectroscopy, the chemical shift (δ) of a proton is highly sensitive to its local electronic environment. For 5-Methylisoquinolin-1-amine, we can predict the spectral features by examining related structures. The protons on the isoquinoline (B145761) core are aromatic and are expected to resonate in the downfield region (typically δ 7.0-8.5 ppm) due to the deshielding effect of the ring current. ucl.ac.uk
The key signals would include:
Methyl Protons (-CH₃): A singlet corresponding to the three protons of the methyl group at the C5 position. Its chemical shift would be in the typical range for an aryl methyl group (δ 2.3-2.7 ppm).
Amine Protons (-NH₂): A broad singlet for the two protons of the primary amine group. Its chemical shift is variable (δ 1-5 ppm) and depends on factors like solvent and concentration. orgchemboulder.com
Aromatic Protons: The protons on the bicyclic ring system will appear as multiplets due to spin-spin coupling. Analysis of a derivative, 3-(3,4-dimethoxyphenyl)-5-methylisoquinolin-1-amine, shows aromatic protons in the δ 7.28-7.70 ppm range. google.com Based on this, the protons H4, H6, H7, and H8 of the target molecule would be expected in a similar region, with their specific shifts and coupling patterns determined by their position relative to the methyl and amine substituents.
A predicted ¹H NMR data table is presented below, based on established chemical shift ranges and data from analogous compounds.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data is predicted based on analogous compounds and standard chemical shift values.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CH₃ (C5) | 2.4 - 2.6 | Singlet (s) | N/A |
| -NH₂ (C1) | 1.0 - 5.0 | Broad Singlet (br s) | N/A |
| H3, H4 | 7.0 - 7.8 | Multiplet (m) | ~7-9 |
| H6, H7, H8 | 7.2 - 8.0 | Multiplet (m) | ~7-9 |
Carbon-13 (¹³C) NMR Spectroscopic Analysis
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Due to the wide range of chemical shifts (0-220 ppm), signals for individual carbon atoms are typically well-resolved. For this compound, ten distinct signals are expected, one for each carbon atom.
The predicted ¹³C NMR spectrum would feature:
Methyl Carbon: A signal in the aliphatic region (δ 20-30 ppm) for the C5-methyl carbon. pdx.edu
Aromatic and Heterocyclic Carbons: Signals in the downfield region (δ 110-160 ppm). The carbon atom attached to the amine group (C1) would likely be one of the most downfield signals due to the deshielding effect of the nitrogen atom. The presence of the methyl group will also influence the shifts of the carbons in the benzene (B151609) portion of the ring system. In related quinoline (B57606) structures, carbons attached to an amino group can appear as far downfield as δ 160 ppm. researchgate.net
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data is predicted based on analogous compounds and standard chemical shift values.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -CH₃ | 20 - 30 |
| C3, C4 | 115 - 130 |
| C4a, C8a | 125 - 140 |
| C5, C6, C7, C8 | 120 - 145 |
| C1 | 155 - 165 |
Advanced NMR Techniques (e.g., 2D-NMR, Solid-State NMR)
To unambiguously assign all proton and carbon signals, advanced NMR techniques are indispensable.
2D-NMR: Two-dimensional NMR experiments correlate signals to reveal connectivity.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, revealing ¹H-¹H connectivities within the same spin system. It would be used to trace the coupling network among the aromatic protons on the isoquinoline ring. mdpi.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to, allowing for the definitive assignment of protonated carbons. researchgate.netmdpi.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. It is crucial for identifying quaternary (non-protonated) carbons and for piecing together different fragments of the molecule. mdpi.com For instance, an HMBC experiment would show a correlation from the methyl protons to the C5 carbon and its neighbors (C4a and C6).
Solid-State NMR (ssNMR): While solution-state NMR provides data on molecules in motion, ssNMR characterizes molecules in their solid, crystalline, or amorphous forms. vulcanchem.com It is particularly useful for studying polymorphism (the existence of different crystal forms) and for analyzing materials with low solubility. americanpharmaceuticalreview.com For this compound, ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) experiments could provide high-resolution spectra of the solid material, revealing structural details that may differ from the solution state. americanpharmaceuticalreview.com
Vibrational Spectroscopy
Vibrational spectroscopy probes the stretching and bending of chemical bonds within a molecule. Each vibration corresponds to a specific energy, providing a unique "fingerprint" of the compound.
IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. spectroscopyonline.com The IR spectrum of this compound, a primary aromatic amine, is expected to show several characteristic bands.
Key expected IR absorptions include:
N-H Stretching: Primary amines exhibit two distinct bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches. For aromatic primary amines, these typically appear between 3500-3420 cm⁻¹ and 3420-3340 cm⁻¹, respectively. spectroscopyonline.com
C-H Stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group appear just below 3000 cm⁻¹.
N-H Bending (Scissoring): A characteristic bending vibration for primary amines occurs in the 1650-1580 cm⁻¹ region. spectroscopyonline.com
C=C and C=N Stretching: Aromatic ring stretching vibrations are observed in the 1600-1450 cm⁻¹ region.
C-N Stretching: The stretch for an aromatic C-N bond is typically strong and found in the 1335-1250 cm⁻¹ range. orgchemboulder.com
N-H Wagging: A broad, often strong, band due to out-of-plane N-H wagging is expected between 910-665 cm⁻¹. researchgate.net
Table 3: Predicted IR Absorption Bands for this compound Data is predicted based on established group frequencies for primary aromatic amines.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Asymmetric & Symmetric Stretch | 3500 - 3300 | Medium |
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium-Weak |
| N-H Scissoring Bend | 1650 - 1580 | Medium-Strong |
| Aromatic C=C/C=N Stretch | 1600 - 1450 | Medium-Strong |
| C-N Stretch | 1335 - 1250 | Strong |
| N-H Wag | 910 - 665 | Strong, Broad |
Raman Spectroscopy
Raman spectroscopy is a complementary technique to IR spectroscopy. It involves inelastic scattering of monochromatic light (from a laser), and the resulting energy shifts provide information about molecular vibrations. faccts.de While IR is sensitive to vibrations that change the molecule's dipole moment, Raman is sensitive to vibrations that change the molecule's polarizability. nanografi.com
For this compound, Raman spectroscopy would be particularly useful for observing:
Symmetric Vibrations: Vibrations of the aromatic ring system, which are often highly symmetric, tend to produce strong Raman signals.
Non-polar Bonds: While the N-H bond is polar and strong in the IR spectrum, other bonds within the carbon framework may be more prominent in the Raman spectrum.
Computational studies on the parent compound, 1-aminoisoquinoline (B73089), show that modes like NH₂ rocking and wagging are present in both IR and Raman spectra, but with differing intensities, highlighting the complementary nature of the two techniques. researchgate.net The Raman spectrum provides a distinct chemical fingerprint that can be used for identification and to study properties like polymorphism in the solid state. nanografi.com
Analysis of Molecular Vibrational Modes (e.g., stretching, bending, wagging, twisting, scissoring, rocking)
The primary techniques for observing these vibrations are infrared (IR) and Raman spectroscopy. A vibrational mode is IR active if it causes a change in the molecule's dipole moment, while it is Raman active if it leads to a change in the molecule's polarizability. libretexts.org
The key functional groups in this compound each have characteristic vibrational frequencies. The amine (-NH2) group exhibits symmetric and asymmetric stretching vibrations, as well as scissoring, wagging, and twisting modes. The aromatic isoquinoline core shows C-H stretching, C=C and C=N ring stretching, and various in-plane and out-of-plane C-H bending vibrations. The methyl (-CH3) group displays its own set of symmetric and asymmetric stretching and deformation (bending) modes. nist.gov
Table 1: Typical Vibrational Frequencies for Functional Groups in this compound This table presents generally expected frequency ranges for the functional groups found in the molecule. Specific values for this compound would require experimental measurement.
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |
| Amine (-NH₂) | N-H Asymmetric & Symmetric Stretching | 3300 - 3500 |
| Amine (-NH₂) | N-H Scissoring (Bending) | 1590 - 1650 |
| Aromatic Ring | C-H Stretching | 3000 - 3100 |
| Aromatic Ring | C=C & C=N Ring Stretching | 1400 - 1600 |
| Methyl (-CH₃) | C-H Asymmetric & Symmetric Stretching | 2850 - 3000 |
| Methyl (-CH₃) | C-H Asymmetric & Symmetric Bending | 1375 - 1470 |
Local Vibrational Mode Theory Applications
While normal vibrational modes are delocalized across many atoms in a molecule, the Local Vibrational Mode (LVM) theory offers a powerful method to extract chemical information about specific, individual bonds. smu.edunih.gov LVM theory deconstructs the complex normal modes into localized stretching, bending, and torsional motions of individual chemical bonds or fragments. smu.edu This approach provides a direct, quantitative measure of the intrinsic strength of a chemical bond through its local mode force constant. smu.edunih.gov
For a molecule like this compound, LVM analysis could provide significant insights that are not apparent from normal mode analysis alone:
Bond Strength Quantification: By calculating the local mode force constants, one could quantitatively compare the strengths of the different C-C and C-N bonds within the isoquinoline ring system. This could reveal subtle electronic effects of the methyl and amine substituents on the aromatic framework.
Analysis of Hydrogen Bonding: If the molecule participates in intermolecular or intramolecular hydrogen bonding involving the amine group, LVM theory can isolate the N-H stretching modes to precisely quantify the strength of these interactions. smu.edunih.gov
Interpretation of Complex Spectra: The vibrational spectrum of this compound contains many overlapping peaks. LVM analysis can help assign these peaks by pinpointing the contributions from specific bond vibrations, disentangling the delocalized normal modes into chemically intuitive local components. smu.edunih.gov
The theory works by deriving local modes from the normal modes obtained through standard quantum chemical calculations, providing a physically sound basis for interpreting vibrational spectra in terms of localized chemical units. smu.edu
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a crucial technique for the unambiguous confirmation of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) with very high precision (typically to four or five decimal places), HRMS can distinguish between molecules with the same nominal mass but different chemical formulas. For this compound (C10H10N2), HRMS can verify its elemental composition by comparing the experimentally measured mass with the theoretically calculated exact mass. rsc.orgamazonaws.com
In electrospray ionization (ESI), a common HRMS technique, molecules are typically observed as protonated species [M+H]⁺ or other adducts like [M+Na]⁺ or [M+K]⁺. uni.lu
Table 2: Predicted HRMS Data for this compound (C10H10N2) Data predicted using computational tools. uni.lu
| Adduct Ion | Formula | Calculated m/z |
| [M+H]⁺ | C₁₀H₁₁N₂⁺ | 159.0917 |
| [M+Na]⁺ | C₁₀H₁₀N₂Na⁺ | 181.0736 |
| [M+K]⁺ | C₁₀H₁₀N₂K⁺ | 197.0476 |
| [M+NH₄]⁺ | C₁₀H₁₄N₃⁺ | 176.1182 |
In practice, researchers compare the measured m/z value to the calculated value. For example, in the synthesis of isoquinoline derivatives, HRMS was used to confirm product identity, such as for N-(isoquinolin-3-yl)-4-methylbenzenesulfonamide, where the calculated m/z for [M+H]⁺ was 299.0854 and the found value was 299.0858. rsc.org
Liquid Chromatography-Mass Spectrometry (LC-MS/UPLC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) and its high-performance variant, Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), combine the separation power of liquid chromatography with the detection specificity and sensitivity of mass spectrometry. wikipedia.org This hyphenated technique is ideal for analyzing complex mixtures, identifying unknown compounds, and quantifying target analytes in various matrices. mdpi.com
In the context of this compound and its derivatives, LC-MS serves several purposes:
Purity Analysis: It can separate the main compound from starting materials, byproducts, and degradants, with the MS providing mass confirmation for each separated peak.
Metabolite Identification: In drug discovery and metabolism studies, LC-MS is used to identify how a compound is modified by biological systems.
Pharmacokinetic Studies: The technique is sensitive enough to quantify low concentrations of compounds in biological fluids like plasma or urine, as demonstrated in a pharmacokinetic study of the related compound 5-Amino-1-methyl quinolinium (5-AMQ). nih.gov
A typical LC-MS/MS method involves optimizing chromatographic conditions for good peak shape and separation, and tuning the mass spectrometer for the specific analyte. mdpi.comnih.gov
Table 3: Example of UPLC-MS/MS Parameters for Analysis of a Related Amine Compound Parameters based on a method developed for 5-Amino-1-methyl quinolinium. nih.gov
| Parameter | Specification |
| Chromatography System | UPLC |
| Column | ACE® Excel™ C18 (2 μm, 50 × 2.1 mm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Flow Rate | Gradient elution |
| Mass Spectrometer | Triple Quadrupole |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
X-ray Crystallography for Solid-State Structure Determination
Single Crystal X-ray Diffraction of this compound and its Derivatives
Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. uni-saarland.deuhu-ciqso.es The technique involves irradiating a single, high-quality crystal with a focused X-ray beam. The resulting diffraction pattern of scattered X-rays is collected and analyzed to build a model of the electron density within the crystal, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision. youtube.com
This method provides unambiguous proof of a molecule's connectivity and stereochemistry. uni-saarland.de For this compound, a successful SC-XRD experiment would confirm the planarity of the isoquinoline ring system and reveal the exact orientation of the amine and methyl substituents. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the packing of molecules in the crystal lattice.
While the specific crystal structure for this compound is not publicly available, the technique has been widely applied to numerous isoquinoline and amine derivatives. mdpi.comnih.gov The data obtained from such an analysis is typically summarized in a crystallographic table.
Table 4: Representative Crystallographic Data for a Heterocyclic Amine Derivative This table shows the type of data obtained from a single-crystal X-ray diffraction experiment, using N,N′,N″-[nitrilotris(4,1-phenylene)]tributanamide as an example to illustrate the parameters. mdpi.com
| Parameter | Value |
| Compound | N,N′,N″-[nitrilotris(4,1-phenylene)]tributanamide |
| Chemical Formula | C₃₀H₃₆N₄O₃ |
| Crystal System | Trigonal |
| Space Group | P-3 |
| a (Å) | 22.086(3) |
| b (Å) | 22.086(3) |
| c (Å) | 9.947(2) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 120 |
| Volume (ų) | 4199.1(13) |
| Z (molecules/unit cell) | 6 |
| Calculated Density (g/cm³) | 1.196 |
| Final R indices [I > 2σ(I)] | R₁ = 0.0867, wR₂ = 0.2360 |
Analysis of Crystal Packing and Intermolecular Interactions (e.g., hydrogen bonding, π-π interactions)
A detailed analysis of the crystal packing and specific intermolecular interactions for this compound cannot be provided as no experimentally determined crystal structure has been reported in publicly accessible databases.
To perform such an analysis, crystallographic data is essential. This data would reveal the unit cell parameters and the spatial arrangement of the molecules within the crystal lattice. From this, one could identify and characterize key intermolecular forces that stabilize the crystal structure. These would likely include:
Hydrogen Bonding: The primary amine (-NH₂) group is a potent hydrogen bond donor, while the nitrogen atom of the isoquinoline ring is a hydrogen bond acceptor. rsc.org It is highly probable that N-H···N hydrogen bonds form, linking molecules into dimers or more extended networks. The precise geometry (donor-acceptor distance and angle) of these bonds would be a critical aspect of the analysis.
π-π Interactions: The aromatic isoquinoline ring system is expected to participate in π-π stacking interactions. chemrxiv.org The nature of these interactions (e.g., parallel-displaced or T-shaped) and the inter-planar distances would be determined from the crystal structure. These interactions play a significant role in the packing of aromatic molecules.
A hypothetical data table for such interactions is presented below to illustrate the type of information that would be derived from a crystal structure analysis.
Table 1: Hypothetical Intermolecular Interaction Data for this compound
| Interaction Type | Donor/Acceptor Atoms or Rings | Distance (Å) | Angle (°) |
|---|---|---|---|
| Hydrogen Bond | N(amine)-H···N(isoquinoline) | Data not available | Data not available |
| π-π Stacking | Isoquinoline Ring ↔ Isoquinoline Ring | Data not available | Data not available |
(Note: This table is for illustrative purposes only. The values are not based on experimental data.)
Conformational Analysis in the Solid State
The conformational analysis of this compound in its solid, crystalline form is contingent upon the availability of its crystal structure. This analysis would focus on the three-dimensional arrangement of the atoms within the molecule as it exists in the crystal lattice.
Key aspects of the conformational analysis would include:
Planarity of the Isoquinoline Ring: Determining the degree of planarity of the fused bicyclic system.
Torsion Angles: Measuring the torsion angles involving the amine and methyl substituents relative to the isoquinoline ring. This would reveal the orientation of these functional groups. For instance, the C(4)-C(5)-C(methyl)-H and C(2)-C(1)-N(amine)-H torsion angles would be of particular interest.
Polymorphism: Investigating the possibility of conformational polymorphism, where the same compound crystallizes in different forms with distinct molecular conformations and packing arrangements. chemrxiv.orggexinonline.com
Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy could also provide valuable insights into the solid-state conformation, especially in distinguishing between different polymorphs. rsc.orgpreprints.orgnih.gov However, no such studies for this compound have been found in the surveyed literature.
A hypothetical data table summarizing key conformational parameters is provided below.
Table 2: Hypothetical Solid-State Conformational Data for this compound
| Parameter | Atoms Involved | Value (°) |
|---|---|---|
| Torsion Angle | C(4)-C(5)-C(methyl)-H | Data not available |
| Torsion Angle | C(2)-C(1)-N(amine)-H | Data not available |
| Dihedral Angle between Rings | Benzene Ring ↔ Pyridine (B92270) Ring | Data not available |
(Note: This table is for illustrative purposes only. The values are not based on experimental data.)
Computational Chemistry and Theoretical Studies on 5 Methylisoquinolin 1 Amine
Quantum Chemical Calculations (e.g., Ab Initio, Density Functional Theory (DFT))
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), have become indispensable for studying molecular systems. arxiv.org DFT methods offer a favorable balance between computational cost and accuracy, making them suitable for analyzing molecules of moderate size like 5-methylisoquinolin-1-amine. These calculations can determine optimized molecular geometries, energies, and a wide range of chemical properties. als-journal.comrsc.org While specific DFT studies on this compound are not extensively documented in publicly available literature, the principles can be applied to predict its characteristics based on studies of analogous compounds. scirp.org
The electronic structure of a molecule is fundamental to its reactivity. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic system and the exocyclic amino group, indicating these are the likely sites for electrophilic attack. The LUMO would be distributed across the heterocyclic ring system, representing the regions susceptible to nucleophilic attack. Quantum chemical calculations provide quantitative values for these parameters, which help in understanding the molecule's chemical behavior. researchgate.net
Table 1: Conceptual Quantum Chemical Parameters for Reactivity Analysis
| Parameter | Symbol | Formula | Significance |
|---|---|---|---|
| HOMO Energy | EHOMO | - | Electron-donating ability |
| LUMO Energy | ELUMO | - | Electron-accepting ability |
| Energy Gap | ΔE | ELUMO - EHOMO | Chemical reactivity and stability |
| Electronegativity | χ | -(ELUMO + EHOMO)/2 | Power to attract electrons |
This table represents typical parameters derived from DFT calculations, as described in studies on similar heterocyclic compounds. researchgate.net
Theoretical vibrational analysis is a powerful tool for interpreting and predicting infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic displacements, a set of vibrational frequencies and their corresponding normal modes can be obtained. These calculated frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model, allowing for a direct comparison with experimental spectra. als-journal.com
For this compound, key vibrational modes would include N-H stretching of the primary amine, C-H stretching from the methyl group and the aromatic rings, C=N and C=C stretching within the isoquinoline (B145761) core, and various bending modes. msu.edu Comparing theoretical predictions with experimental IR data helps confirm the molecular structure. als-journal.com
Table 2: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Typical Frequency Range (cm⁻¹) |
|---|---|---|
| Asymmetric & Symmetric Stretch | Amine (N-H) | 3300-3500 msu.edu |
| Stretch | Aromatic (C-H) | 3000-3100 |
| Stretch | Methyl (C-H) | 2850-3000 als-journal.com |
| Scissoring Bend | Amine (N-H) | 1550-1650 msu.edu |
| Stretch | Aromatic (C=C), (C=N) | 1400-1600 |
This table is based on established frequency ranges for the specified functional groups.
Computational chemistry can be used to map out the potential energy surface of a chemical reaction, providing detailed mechanistic insights. By locating the transition state (the maximum energy point along the reaction coordinate) and the reactants and products (energy minima), the activation energy barrier for a reaction can be calculated. rsc.org This information is vital for understanding reaction kinetics and predicting the feasibility of a chemical transformation.
For this compound, such computations could be used to study its synthesis, its potential metabolic pathways, or its reactivity with various reagents. For example, DFT calculations on the formation of Schiff bases from similar amine-containing compounds have shown that the mechanism involves steps like carbinolamine formation and dehydration, with the latter often being the rate-determining step. nih.gov Similar approaches could clarify the reaction mechanisms involving this compound.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. uni-muenchen.de It is calculated by determining the force exerted on a positive test charge at various points on the electron density surface. MEP maps are color-coded, with red typically indicating regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack). core.ac.uk
For this compound, an MEP map would likely show the most negative potential (red) around the nitrogen atom in the isoquinoline ring and the exocyclic amine nitrogen, highlighting their role as primary sites for protonation or interaction with electrophiles. uni-muenchen.de Regions of positive potential (blue) would be expected around the hydrogen atoms of the amino group, indicating their potential involvement in hydrogen bonding. core.ac.uk
Reaction Pathway and Transition State Computations
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations focus on the static properties of a single molecule, molecular modeling and dynamics simulations can explore the conformational flexibility and behavior of molecules over time, often in a simulated solvent environment.
Conformational Analysis Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation around single bonds. libretexts.orgscribd.com For a relatively rigid, aromatic system like this compound, the primary conformational flexibility would involve the rotation of the amino group around the C-N bond and the orientation of the methyl group. The planar nature of the isoquinoline ring system limits the number of significant low-energy conformers compared to acyclic molecules. scribd.com
Tautomerism Studies Tautomerism is a critical phenomenon in many nitrogen-containing heterocyclic compounds. nih.gov this compound can exist in a tautomeric equilibrium between the amino form (this compound) and the imino form (5-methyl-2H-isoquinolin-1-imine). This is a type of prototropic tautomerism where a proton migrates from the exocyclic amino group to the ring nitrogen atom, accompanied by a shift in double bonds. chimia.ch
Figure 1: Amino-imino tautomeric equilibrium of this compound.
Computational studies are essential for determining the relative stability of these tautomers. Calculations can predict the energies of each form in the gas phase and in different solvents, revealing which tautomer is likely to predominate under specific conditions. scirp.org Studies on related heterocyclic systems, such as aminopyridines and other aminoquinolines, have shown that the amino form is generally more stable due to the preservation of aromaticity in the pyridine (B92270) ring. chimia.ch However, factors like solvent polarity and the potential for intermolecular hydrogen bonding can influence the position of the equilibrium. nih.gov Experimental techniques like NMR spectroscopy are often used in conjunction with theoretical calculations to identify the dominant tautomeric form in solution. chimia.chnih.gov
Intermolecular Interaction Analysis (e.g., hydrogen bonding, π-stacking)
The structure of this compound facilitates several types of non-covalent intermolecular interactions, which are critical in molecular recognition, crystal packing, and binding to biological targets.
Hydrogen Bonding: The primary amine (-NH₂) group at position 1 is a key functional group for hydrogen bonding. It contains two hydrogen atoms directly bonded to a nitrogen atom, allowing it to act as a hydrogen bond donor. libretexts.orglibretexts.org Additionally, the lone pair of electrons on the amine nitrogen can accept a hydrogen bond. libretexts.orgyoutube.com The nitrogen atom within the isoquinoline ring system also possesses a lone pair of electrons and can function as a hydrogen bond acceptor. youtube.comchemaxon.com Therefore, the molecule can participate in a network of hydrogen bonds, acting as both a donor and an acceptor, which influences its solubility and binding affinity. vulcanchem.comnih.gov Computational studies on similar isoquinoline derivatives confirm the participation of the amine group in hydrogen bonding. vulcanchem.com
π-Stacking: The isoquinoline core of the molecule is an aromatic, bicyclic system. This extended π-electron system allows for π-π stacking interactions with other aromatic molecules. nih.gov This type of interaction, where aromatic rings align face-to-face or in an offset manner, is a significant force in the assembly of molecules in both the solid state and in biological systems, such as interacting with aromatic residues in proteins. smolecule.comencyclopedia.pub The presence of the methyl group can influence the geometry and strength of these stacking interactions.
Prediction of Molecular Descriptors
Molecular descriptors are numerical values that quantify various physicochemical properties of a molecule. These descriptors are frequently calculated to predict a compound's behavior, such as its bioavailability and membrane permeability.
The Topological Polar Surface Area (TPSA) is defined as the sum of the surfaces of polar atoms (typically oxygen and nitrogen) in a molecule. wikipedia.orgpitt.edu It is a valuable descriptor for predicting drug transport properties. Molecules with a lower TPSA (generally below 140 Ų) tend to have better cell membrane permeability. wikipedia.org For this compound, the primary contributors to the TPSA are the two nitrogen atoms. Based on calculations for structurally similar compounds like 5-amino-6-methylquinoline (TPSA = 38.9 Ų) and 5-aminoisoquinoline, the TPSA of this compound is predicted to be in a similar range. niscpr.res.innih.gov
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity (fat-solubility) versus its hydrophilicity (water-solubility). wikipedia.org This descriptor is crucial for predicting how a drug will distribute itself within the body. A predicted XlogP value for this compound is 2.3. uni.lu This moderately lipophilic value is comparable to those of related structures like 6-Bromo-4-methylisoquinolin-1-amine (LogP ~2.5) and 5-bromo-6-methylisoquinolin-1-amine (B8005554) (LogP = 2.79). fluorochem.co.ukvulcanchem.com
These counts are fundamental to Lipinski's "Rule of Five," which helps predict the druglikeness of a molecule.
Hydrogen Bond Donors: this compound has one primary amine group (-NH₂) which contains two hydrogen atoms bonded to nitrogen. Therefore, it is considered to have 2 hydrogen bond donors. libretexts.org
Hydrogen Bond Acceptors: The molecule has two nitrogen atoms, one in the primary amine group and one in the isoquinoline ring, both of which have lone pairs and can accept hydrogen bonds. chemaxon.com Thus, it is predicted to have 2 hydrogen bond acceptors. nih.gov
These values are consistent with those reported for analogous isoquinoline amines. nih.govfluorochem.co.uk
The number of rotatable bonds in a molecule is a measure of its conformational flexibility. A low number of rotatable bonds (typically less than 10) is considered favorable for oral bioavailability. biorxiv.org A rotatable bond is generally defined as a single, non-ring bond. For this compound, the structure is largely rigid due to the fused aromatic rings. The only single bonds not in a ring are those connecting the methyl and amine groups to the isoquinoline core. Due to the small size of these groups, the number of rotatable bonds is typically considered to be 0 , a feature common to many similar small, heterocyclic structures. nih.govchemscene.complantaedb.comambeed.comnih.gov
Interactive Data Table: Predicted Molecular Descriptors for this compound
| Descriptor | Predicted Value | Reference |
| Topological Polar Surface Area (TPSA) | ~38.9 Ų | niscpr.res.innih.gov |
| Octanol-Water Partition Coefficient (XlogP) | 2.3 | uni.lu |
| Hydrogen Bond Donor Count | 2 | libretexts.org |
| Hydrogen Bond Acceptor Count | 2 | nih.gov |
| Rotatable Bond Count | 0 | nih.govchemscene.complantaedb.com |
Applications and Future Directions in Chemical Science
Role as a Chemical Building Block in Organic Synthesis
As a chemical intermediate, 5-Methylisoquinolin-1-amine serves as a foundational component for the assembly of diverse and complex molecules. The presence of a nucleophilic primary amine and an aromatic heterocyclic system allows for a wide range of chemical transformations, making it a strategic starting point in multi-step syntheses. Structurally related isoquinoline (B145761) amines are well-documented as key precursors for kinase inhibitors and antimicrobial agents, leveraging the isoquinoline scaffold's inherent ability to interact with biological targets like ATP-binding pockets. aip.org
The structure of this compound is primed for the construction of fused heterocyclic systems. The amine group at the C1 position can participate in cyclization reactions to form more elaborate polycyclic structures. google.com For instance, a general strategy involves the reaction of an isoquinolin-1-amine with aryl methyl ketones to generate imidazo[2,1-a]isoquinoline (B1217647) derivatives, a process that forges new carbon-nitrogen bonds. thieme-connect.de
One-pot multi-component reactions represent an efficient strategy for building molecular complexity from simple precursors. A notable example is the Ugi-azide reaction followed by an intramolecular Heck cyclization, which has been used to synthesize complex tetrazolyl-1,2,3,4-tetrahydroisoquinoline scaffolds. nih.gov This approach highlights how the amine functionality can be integrated into a sequence of reactions to rapidly assemble poly-heterocyclic systems. nih.gov The tert-amino effect, a phenomenon observed in ortho-substituted N,N-dialkylanilines, provides another strategic avenue for the cyclization of derivatives of this compound to create novel fused heterocycles.
The functionalization of this compound is readily achieved through derivatization of its primary amino group. This group enhances the molecule's nucleophilicity, facilitating reactions such as alkylation and acylation. aip.org These transformations are fundamental for modifying the compound's physical and chemical properties or for linking it to other molecular fragments.
| Derivatization Reaction | Reagent Type | Product Type | Purpose |
| N-Acylation | Acid chlorides, Anhydrides | Amides | Introduces carbonyl functionality, alters electronic properties, serves as a protecting group. |
| N-Alkylation | Alkyl halides | Secondary/Tertiary Amines | Increases steric bulk, modifies basicity and solubility. |
| Schiff Base Formation | Aldehydes, Ketones | Imines (Schiff Bases) | Creates versatile intermediates for further synthesis, key step in forming certain ligands. researchgate.net |
| Silylation | Silylating agents (e.g., MSTFA, MTBSTFA) | Silylated Amines | Increases volatility and thermal stability for analytical purposes like gas chromatography. nsf.govnih.gov |
Acylation, reacting the amine with acid chlorides or anhydrides, yields stable amide derivatives. aip.org This is a common strategy to introduce new functional groups or to modulate the electronic character of the isoquinoline system. Similarly, alkylation with alkyl halides can produce secondary or tertiary amines, which can be a key step in the synthesis of more complex targets. aip.org For example, a related compound, 7-benzyloxy-6-methoxyisoquinoline, after metalation, can be reacted with Eschenmoser's salt to introduce an aminomethyl group, which is subsequently converted to a methyl group. nih.gov This illustrates the versatility of amine functionalities in synthetic transformations. Furthermore, derivatization is often employed to enhance analytical detection; silylation of the amine group increases volatility, making the compound more amenable to analysis by gas chromatography-mass spectrometry (GC-MS). nsf.govnih.gov
Synthesis of Complex Heterocyclic Systems
Coordination Chemistry and Ligand Design
The field of coordination chemistry explores the interaction between metal ions and ligands. This compound is an attractive candidate for ligand design due to the presence of two potential donor sites: the nitrogen atom of the isoquinoline ring and the nitrogen of the exocyclic amino group. This arrangement allows it to act as a bidentate ligand, forming a stable five-membered chelate ring upon coordination to a metal center. The design of such ligands is crucial for developing new catalysts, functional materials, and metallo-pharmaceuticals. researchgate.net
The synthesis of metal complexes with N-heterocyclic amine ligands is typically straightforward. A general method involves mixing the ligand with a suitable metal salt (e.g., chlorides, perchlorates, acetates) in a solvent like ethanol (B145695) or methanol. The reaction often proceeds at room temperature or with gentle heating to facilitate the coordination process. For example, complexes of various transition metals have been prepared by reacting the metal salt with the ligand in a 1:1 or 1:2 metal-to-ligand molar ratio to yield the desired coordination compound. Following this general procedure, complexes of this compound with transition metals such as copper(II), nickel(II), cobalt(II), and zinc(II) could be synthesized. The resulting solid complexes can then be isolated by filtration or evaporation of the solvent and purified by recrystallization.
In a complex formed with this compound, the metal-ligand interaction would primarily involve the donation of lone pairs of electrons from the two nitrogen atoms to the central metal ion, forming coordinate covalent bonds. The resulting coordination geometry is dictated by the coordination number of the metal ion and its electronic configuration.
Common coordination geometries for transition metal complexes include tetrahedral, square planar (coordination number 4), and octahedral (coordination number 6). The specific geometry adopted by a complex of this compound would depend on the metal and the stoichiometry of the reaction. For instance, a metal ion coordinating with two bidentate this compound ligands and two monodentate ligands (like chloride) could result in an octahedral geometry.
To provide a more quantitative description of the coordination geometry, the geometry index (τ) can be used. For five-coordinate complexes, the τ₅ parameter distinguishes between square pyramidal (τ₅ ≈ 0) and trigonal bipyramidal (τ₅ ≈ 1) geometries based on the two largest ligand-metal-ligand angles. A similar parameter, τ₄, exists for four-coordinate complexes to differentiate between square planar (τ₄ ≈ 0) and tetrahedral (τ₄ ≈ 1) structures. The investigation of these geometries provides insight into the electronic structure and potential reactivity of the metal complex.
| Metal Ion (Example) | Possible Coordination Number | Potential Geometry | τ Parameter |
| Cu(II) | 4 | Square Planar | τ₄ ≈ 0 |
| Zn(II) | 4 | Tetrahedral | τ₄ ≈ 1 |
| Co(II) | 4 or 6 | Tetrahedral or Octahedral | τ₄ or N/A |
| Ni(II) | 4 or 6 | Square Planar or Octahedral | τ₄ or N/A |
Synthesis of Metal Complexes Featuring this compound as Ligand
Catalytic Applications
While this compound itself is not a catalyst, its metal complexes hold significant potential for catalytic applications. The coordination of the isoquinoline ligand to a metal center can modulate the metal's electronic properties and create a specific steric environment, which is key to catalytic activity. researchgate.net
Metal complexes incorporating isoquinoline-derived ligands have been successfully employed in a range of catalytic oxidation reactions. For example, iron complexes with chiral bis-isoquinoline bis-alkylamine ligands have been shown to be effective catalysts for the asymmetric epoxidation of olefins. Similarly, cobalt complexes with meridional tridentate ligands that incorporate isoquinoline moieties have been investigated for the electrocatalytic reduction of carbon dioxide. aip.org Ruthenium complexes with planar-locked quinoline- and isoquinoline-based PNN pincer ligands have also been studied for the catalytic dehydrogenation of alcohols.
These examples demonstrate that metal complexes featuring the isoquinoline framework are promising catalysts. By extension, complexes of this compound could be explored for similar transformations. The specific substitution pattern of this compound may offer unique advantages in terms of catalyst stability, activity, and selectivity. Future research could focus on synthesizing and screening such complexes for applications in asymmetric synthesis, oxidation/reduction reactions, and C-C bond-forming cross-coupling reactions.
This compound as an Organocatalyst
The field of organocatalysis utilizes small organic molecules to accelerate chemical reactions, offering a complementary approach to traditional metal-based catalysts. mdpi.com Amines, in particular, are a cornerstone of organocatalysis, participating in a variety of reaction mechanisms. While specific research detailing this compound as a standalone organocatalyst is not extensively documented, its structure contains the necessary functional groups to suggest significant potential in this domain.
The molecule possesses two key sites for catalytic activity:
Primary Amine (-NH₂): This group can engage in enamine or iminium ion catalysis, which are fundamental strategies for the functionalization of carbonyl compounds.
Isoquinoline Ring Nitrogen: This sp²-hybridized nitrogen atom has a basic lone pair of electrons and can function as a Lewis base or a hydrogen bond acceptor.
Based on the reactivity of similar amine-containing molecules, this compound could potentially catalyze a range of transformations. mdpi.comnih.gov The bifunctional nature of the molecule—having both a primary amine and a heterocyclic nitrogen—could allow for cooperative catalysis, where both groups participate in stabilizing a transition state, potentially leading to high levels of stereocontrol in asymmetric reactions. Its potential applications could mirror those of other amine catalysts in reactions like aldol (B89426) additions, Michael additions, and cycloadditions. mdpi.com The rigid isoquinoline backbone could impart a specific steric environment around the active sites, influencing the stereochemical outcome of such reactions. Further research is required to explore and validate its efficacy and scope as an organocatalyst.
Use as a Ligand in Homogeneous and Heterogeneous Catalysis
The utility of a molecule as a ligand in catalysis is determined by its ability to coordinate to a metal center and electronically or sterically influence its reactivity. This compound is a promising ligand candidate due to its two nitrogen donor atoms: the exocyclic primary amine and the endocyclic ring nitrogen. This arrangement allows it to potentially act as a bidentate "pincer" ligand, binding to a metal through both nitrogen atoms to form a stable five-membered chelate ring.
Homogeneous Catalysis In homogeneous catalysis, where the catalyst is in the same phase as the reactants, ligand design is crucial for controlling activity and selectivity. numberanalytics.com The isoquinoline framework has been successfully employed in ligands for various transition metal catalysts, including ruthenium and gold. nih.govnsf.gov For instance, related isoquinoline-based PNN pincer ligands have been prepared for ruthenium-catalyzed dehydrogenation reactions. nsf.gov Similarly, crystal structures have confirmed the ability of methylisoquinolines to coordinate with metal ions like silver(I). ugr.es The combination of a soft pyridine-type nitrogen and a harder amine nitrogen in this compound allows for coordination with a wide range of transition metals (e.g., Pd, Ru, Rh, Ir, Cu, Au), which are active in transformations such as cross-coupling, hydrogenation, and C-H activation. nih.govmdpi.com The steric bulk of the methyl group at the 5-position could also play a role in creating a specific coordination environment to influence catalytic outcomes.
Heterogeneous Catalysis Heterogeneous catalysts, which exist in a different phase from the reactants, are widely used in industry due to their ease of separation and recycling. cademix.org this compound can be adapted for heterogeneous applications by immobilizing it onto a solid support. This can be achieved by covalently linking the amine group or the isoquinoline ring to materials like silica, polymers, or graphene. The resulting supported ligand could then coordinate with metal ions to create a solid-supported catalyst. Such heterogeneous catalysts could bridge the gap between the high selectivity of homogeneous systems and the practical advantages of heterogeneous ones, creating what are sometimes referred to as single-atom catalysts. nih.gov These materials would be promising for continuous flow reactions and greener chemical processes.
Materials Science Applications
Integration into Advanced Functional Materials
The unique structure of this compound, which combines a rigid, planar aromatic system with reactive amine functionality, makes it an attractive building block for advanced functional materials. Isoquinoline derivatives are known to be incorporated into materials for electronics and pharmaceutical development. smolecule.comchemscene.com
The potential for integration stems from several key features:
Polymerization: The primary amine group can react with monomers like epoxides or acid chlorides, allowing for the incorporation of the 5-methylisoquinoline (B1352389) unit as a pendant group or directly into a polymer backbone. The resulting polymers could exhibit enhanced thermal stability, specific photophysical properties (fluorescence), or metal-chelating capabilities.
Electronic Properties: The extended π-conjugated system of the isoquinoline ring suggests potential applications in organic electronics. When integrated into polymers or molecular crystals, it could contribute to charge transport properties, making it a candidate for use in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). Photophysical studies of related fused isoquinoline systems have demonstrated their potential as fluorescent materials. acs.org
Biofunctional Materials: Given the biological activity of many isoquinoline derivatives, materials incorporating this compound could be designed for biomedical applications, such as in sensors or drug-delivery matrices.
Supramolecular Assembly in Materials Design
Supramolecular chemistry involves the design of complex, ordered structures held together by non-covalent interactions. This compound is well-suited for building such assemblies due to its capacity for multiple, specific interactions:
Hydrogen Bonding: The primary amine group is an excellent hydrogen bond donor, while the ring nitrogen is a hydrogen bond acceptor. This allows for the formation of predictable, self-assembled networks, such as tapes or rosettes, in the solid state or in solution.
π-π Stacking: The planar, electron-rich isoquinoline ring can stack with other aromatic systems, leading to the formation of one-dimensional columns or other ordered arrays.
Metal Coordination: As discussed, the molecule can coordinate with metal ions. This can be used to drive the assembly of complex, multidimensional structures known as metal-organic frameworks (MOFs) or coordination polymers.
These interactions can be harnessed to create novel "smart" materials like organogels, liquid crystals, and porous crystalline solids. encyclopedia.pubbeilstein-journals.org For example, the self-assembly of this compound could lead to the formation of a supramolecular gel, where an entangled fibrous network immobilizes a solvent. The responsiveness of these non-covalent bonds to external stimuli like pH or temperature could allow for the design of materials that change their properties on demand. nih.gov
Analytical Applications (e.g., chromatographic standards, derivatization reagents)
In analytical chemistry, reference standards are critical for the accurate identification and quantification of substances. While there is no specific documentation of this compound being used as a commercial chromatographic standard, compounds of similar structure and purity are often employed for this purpose. isc-science.com As a stable, crystalline solid with a distinct molecular weight, it could serve as a reference material in methods like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), particularly in research focused on isoquinoline chemistry.
Furthermore, the compound has potential as a derivatization reagent. Derivatization is a technique used to modify an analyte to make it more suitable for analysis, for instance, by improving its volatility for GC or by attaching a chromophore for UV-Vis detection in HPLC. sigmaaldrich.com
The primary amine group of this compound can react with molecules containing functional groups like carboxylic acids or aldehydes. This reaction would tag the target molecule with the 5-methylisoquinoline moiety. The key advantages of using it as a derivatizing agent would be:
UV-Vis Detection: The isoquinoline ring system is strongly UV-absorbent, allowing for sensitive detection of the derivatized analyte using a standard HPLC-UV detector.
Fluorescence Detection: Many isoquinoline derivatives are fluorescent, which could enable highly sensitive detection using a fluorescence detector.
Mass Spectrometry: The nitrogen-containing heterocyclic ring provides a site that is readily ionized, making it a useful tag for analysis by mass spectrometry (MS).
While reagents like o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethylchloroformate (FMOC) are more common for derivatizing amines, this compound offers a route to derivatize other classes of compounds (like carboxylic acids) by imparting amine-like characteristics for analytical purposes. researchgate.net
Emerging Research Areas and Unexplored Reactivity in the Field of Isoquinoline Chemistry
The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in a multitude of biologically active compounds. nih.gov Emerging research continues to build on this foundation, with this compound serving as a valuable synthon.
Emerging Research Areas:
Medicinal Chemistry: A significant area of emerging research is the use of the 1-amino-5-methylisoquinoline scaffold to synthesize potent and selective enzyme inhibitors. For example, related 3-aryl-5-substituted-isoquinolin-1-ones have been developed as tankyrase inhibitors for cancer therapy, and other derivatives are being explored as antineoplastic agents. google.comresearchgate.net The 1-aminoisoquinoline (B73089) core is a key building block in the synthesis of complex molecules targeting serine proteases, highlighting its importance in drug discovery. acs.org
Photophysical Materials: The development of novel fluorescent probes and materials based on the isoquinoline core is a promising field. Research into pyrrolo[2,1-a]isoquinolines has shown that functionalization of the core can lead to materials with interesting photophysical properties, opening avenues for applications in sensing and imaging. acs.org
Unexplored Reactivity:
Multicomponent Reactions: The 1-aminoisoquinoline moiety is an excellent substrate for multicomponent reactions, where three or more reactants combine in a single step to form a complex product. For instance, it can react with an aldehyde and another nucleophile to rapidly construct complex heterocyclic systems like imidazo[2,1-a]isoquinolines. nih.gov Exploring the scope of this compound in such reactions could provide efficient access to new libraries of potentially bioactive compounds.
C-H Activation: Direct functionalization of the isoquinoline core through transition-metal-catalyzed C-H activation is a powerful and atom-economical synthetic strategy. The reactivity of the various C-H bonds on the this compound ring is largely unexplored. Systematic studies in this area could unlock new pathways to novel derivatives without the need for pre-functionalized starting materials. nih.gov
Bioisosteres and Scaffolds: The reactivity of the primary amine group allows for its conversion into other functional groups or its incorporation into different ring systems. For example, it can be acylated and used in cyclodehydration reactions to form oxadiazole-containing molecules, which can act as bioisosteres for other biologically active structures. researchgate.net This highlights its potential as a versatile scaffold for generating molecular diversity.
Compound Names Mentioned in this Article
| Compound Name |
| This compound |
| 3-Aryl-5-substituted-isoquinolin-1-ones |
| Pyrrolo[2,1-a]isoquinolines |
| Imidazo[2,1-a]isoquinolines |
| o-Phthalaldehyde (OPA) |
| 9-Fluorenylmethylchloroformate (FMOC) |
| Oxadiazoles |
Potential Applications Summary
Click to view interactive table
| Application Area | Specific Use | Key Molecular Features |
| Catalysis | Organocatalyst | Primary amine (-NH₂) for enamine/iminium catalysis; Ring N for Lewis basicity |
| Ligand for Homogeneous Catalysis | Bidentate N,N chelation for stable metal complexes (e.g., with Pd, Ru, Au) | |
| Ligand for Heterogeneous Catalysis | Immobilization on solid supports via amine group for recyclable catalysts | |
| Materials Science | Advanced Functional Materials | Integration into polymers for thermal stability; π-conjugated system for organic electronics |
| Supramolecular Assembly | H-bonding (NH₂) and π-π stacking for creating organogels and liquid crystals | |
| Analytical Chemistry | Chromatographic Standard | Stable solid with defined mass for method calibration |
| Derivatization Reagent | UV-active core for tagging analytes for HPLC-UV or MS detection | |
| Emerging Research | Medicinal Chemistry | Scaffold for enzyme inhibitors (e.g., proteases, kinases) |
| Complex Heterocycle Synthesis | Substrate for multicomponent and C-H activation reactions |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-Methylisoquinolin-1-amine, and how can researchers optimize reaction conditions?
- Methodological Answer : The synthesis of isoquinoline derivatives typically involves cyclization reactions, such as the Bischler-Napieralski reaction or Friedel-Crafts alkylation. For this compound, regioselective functionalization at the 1-amine and 5-methyl positions requires careful selection of protecting groups and catalysts. Reaction optimization should focus on parameters like temperature (e.g., 80–120°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of precursors. Post-synthesis purification via column chromatography (silica gel, eluent: hexane/ethyl acetate) is recommended to isolate the target compound .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : 1H/13C NMR to confirm methyl group integration (δ ~2.5 ppm for CH3) and amine proton signals (δ ~5–6 ppm).
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 159.1).
- Melting Point Analysis : Compare observed values with literature data to detect impurities .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods to minimize inhalation risks.
- Storage : Store in airtight containers at 2–8°C to prevent degradation.
- Waste Disposal : Follow hazardous waste regulations (e.g., incineration by licensed facilities) .
Advanced Research Questions
Q. How can computational tools predict the reactivity of this compound in novel synthetic pathways?
- Methodological Answer : Employ databases like PISTACHIO and REAXYS to model reaction feasibility. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict regioselectivity in electrophilic substitution reactions. For example, the methyl group at position 5 may sterically hinder reactions at adjacent sites, requiring kinetic vs. thermodynamic control studies .
Q. What strategies resolve contradictory data in bioactivity studies of this compound derivatives?
- Methodological Answer : Contradictions in IC50 values or binding affinities often arise from assay variability. Mitigate this by:
- Standardizing Assays : Use positive/negative controls (e.g., reference inhibitors) in triplicate experiments.
- Statistical Validation : Apply ANOVA or t-tests to compare datasets.
- Structural-Activity Relationship (SAR) Analysis : Correlate substituent effects (e.g., electron-withdrawing groups at position 3) with activity trends .
Q. How can researchers design experiments to study the ecological impact of this compound?
- Methodological Answer : Conduct biodegradation studies under OECD 301 guidelines:
- Aerobic Conditions : Incubate the compound with activated sludge (20–25°C, pH 7) and monitor degradation via LC-MS.
- Toxicity Screening : Use Daphnia magna or Vibrio fischeri bioassays to assess acute toxicity (EC50 values).
- Environmental Fate Modeling : Predict soil adsorption coefficients (Koc) using EPI Suite software .
Q. What advanced techniques validate the role of this compound in modulating enzyme targets (e.g., kinases)?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) between the compound and purified kinase domains.
- X-ray Crystallography : Resolve co-crystal structures to identify hydrogen bonding (e.g., amine-NH with Asp residue) or hydrophobic interactions.
- Isothermal Titration Calorimetry (ITC) : Quantify binding enthalpy (ΔH) and entropy (ΔS) to refine SAR models .
Methodological Guidance for Data Presentation
Q. How should researchers present spectroscopic and bioactivity data in manuscripts?
- Methodological Answer : Follow journal-specific guidelines (e.g., Medicinal Chemistry Research):
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
